N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c1-24-17(25)11-10-16(22-24)12-2-4-13(5-3-12)23-29(26,27)15-8-6-14(7-9-15)28-18(19,20)21/h2-11,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTGVQIYKVXBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Derivatives
Several sulfonamide-based compounds share structural or functional similarities with the target molecule:
Key Observations :
- The trifluoromethoxy group in the target compound distinguishes it from non-fluorinated analogs (e.g., acetamide derivatives in ), likely improving membrane permeability and resistance to oxidative metabolism .
Pharmacological Screening Methods
The sulforhodamine B (SRB) assay () is a widely used cytotoxicity screening tool for compounds like sulfonamides. While specific data for the target compound are unavailable, structurally similar molecules (e.g., Example 52 in ) are typically evaluated for IC₅₀ values in cancer cell lines using such assays . The SRB method’s sensitivity (~1,000 cells/well) and compatibility with automation make it suitable for high-throughput screening of sulfonamide derivatives .
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